2,2,2-trifluoroethyl N-[4-(propan-2-yl)-1,3-thiazol-2-yl]carbamate
Description
2,2,2-Trifluoroethyl N-[4-(propan-2-yl)-1,3-thiazol-2-yl]carbamate (CAS: 1477569-89-3) is a carbamate derivative featuring a thiazole core substituted with an isopropyl group at position 4 and a trifluoroethyl carbamate moiety at position 2. Its molecular formula is C₉H₁₁F₃N₂O₂S, with a molecular weight of 268.26 g/mol .
The compound is primarily utilized in research and development, with applications as a synthetic intermediate or bioactive scaffold .
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(4-propan-2-yl-1,3-thiazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O2S/c1-5(2)6-3-17-7(13-6)14-8(15)16-4-9(10,11)12/h3,5H,4H2,1-2H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDFJMMBXYEZMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CSC(=N1)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,2,2-Trifluoroethyl N-[4-(propan-2-yl)-1,3-thiazol-2-yl]carbamate is a synthetic compound with significant potential in medicinal chemistry. Its unique structural characteristics, particularly the trifluoroethyl group and thiazole moiety, enhance its biological activity. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
The chemical formula of this compound is with a molecular weight of approximately 185.14 g/mol. The presence of the trifluoroethyl group increases lipophilicity and alters the compound's reactivity and stability in biological systems.
Preliminary studies indicate that this compound exhibits significant biological activity through the inhibition of cyclin-dependent kinase 9 (CDK9). CDK9 is crucial for regulating transcription and cell cycle progression. Inhibition of CDK9 leads to decreased levels of anti-apoptotic proteins such as Mcl-1, which suggests potential applications in cancer therapy.
Biological Activity and Therapeutic Potential
The biological activity of this compound can be summarized as follows:
- CDK9 Inhibition : This compound has shown promise in inhibiting CDK9 activity, which may contribute to its anti-cancer properties.
- Cellular Interaction : Interaction studies have indicated that the compound may modulate protein interactions essential for cell survival and proliferation.
Comparative Analysis with Similar Compounds
A comparative analysis reveals that other compounds with similar structural features exhibit varying degrees of biological activity. The following table summarizes some related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-(4-Isopropylthiazol-2-yl)carbamate | Similar thiazole structure | Lacks trifluoroethyl group |
| Trifluoromethylthiazole derivatives | Contains thiazole but different substituents | Varying biological activities |
| Propan-2-yl carbamates | Carbamate functional group present | Different alkyl substituents |
The trifluoroethyl substitution in this compound enhances its bioactivity compared to other similar compounds.
Case Studies
Several studies have documented the effects of this compound on various cancer cell lines. For example:
- Study on CDK9 Inhibition : In vitro assays demonstrated that treatment with this compound resulted in a significant reduction in cell viability in cancer cell lines expressing high levels of CDK9. The IC50 values indicated potent inhibitory effects compared to untreated controls.
- Protein Interaction Modulation : Another study investigated the binding affinity of this compound to key enzymes involved in apoptotic pathways. Results showed that it effectively disrupted interactions between pro-survival proteins and their targets.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. The thiazole moiety is recognized for its biological activity, including antimicrobial and anticancer properties.
Case Study: Anticancer Activity
Research indicates that thiazole derivatives exhibit cytotoxic effects against cancer cell lines. A study demonstrated that compounds similar to 2,2,2-trifluoroethyl N-[4-(propan-2-yl)-1,3-thiazol-2-yl]carbamate inhibited the proliferation of breast cancer cells through apoptosis induction mechanisms. This suggests potential for further exploration in cancer therapeutics.
Agrochemicals
In the field of agrochemicals, this compound may serve as a pesticide or herbicide due to its structural characteristics that enhance bioactivity against pests and weeds.
Case Study: Herbicidal Properties
Field trials have shown that thiazole-based compounds can effectively control weed populations with minimal environmental impact. The trifluoroethyl group enhances the compound's stability and efficacy in various agricultural settings.
Materials Science
The incorporation of this compound into polymer matrices has been explored for developing advanced materials with specific properties such as increased thermal stability and chemical resistance.
Case Study: Polymer Composites
Research has indicated that adding this compound to polymer composites can improve mechanical properties and thermal stability. For instance, composites containing thiazole derivatives exhibited enhanced resistance to thermal degradation compared to traditional polymers.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of thiazole derivatives with carbamate precursors under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structural integrity and purity of the synthesized compounds.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2,2,2-trifluoroethyl N-[4-(propan-2-yl)-1,3-thiazol-2-yl]carbamate with structurally analogous thiazole derivatives, highlighting key structural variations, properties, and biological activities:
Key Comparative Insights:
Structural Modifications and Bioactivity: The trifluoroethyl group in the target compound improves metabolic stability compared to non-fluorinated analogs (e.g., methyl or tert-butyl carbamates) . Conversely, biphenyl substituents (as in ) increase molecular weight and π-stacking capacity, correlating with antimicrobial activity.
Pharmacological Profiles: Biphenyl-thiazole derivatives (e.g., ) exhibit marked antimicrobial and antiproliferative effects, suggesting the target compound’s thiazole core could be optimized for similar applications.
Physicochemical Properties: The target compound’s logP (estimated ~2.5) is higher than non-fluorinated analogs, favoring blood-brain barrier penetration . Solubility: Methyl-substituted analogs () show improved aqueous solubility compared to bulkier isopropyl or biphenyl derivatives.
Safety and Handling :
- While the target compound requires precautions for storage and handling (e.g., avoiding inhalation; ), tert-butyl carbamates () may pose lower acute toxicity risks due to stabilized carbamate linkages.
Preparation Methods
Synthesis of the Substituted Thiazole Core
The initial step in preparing 2,2,2-trifluoroethyl N-[4-(propan-2-yl)-1,3-thiazol-2-yl]carbamate involves the synthesis of the 4-(propan-2-yl)-1,3-thiazol-2-yl amine intermediate. This is typically achieved through condensation reactions between thiourea derivatives and appropriate ketones or aldehydes.
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- 1-propan-2-ylthiourea or methylthiourea derivatives
- Suitable ketones such as 1-chloropropan-2-one or related substituted ketones
-
- Condensation under reflux or microwave irradiation to promote ring closure forming the thiazole ring
- Use of bases like lithium diisopropylamide (LDA) for deprotonation and alkylation steps when required
Example:
A related synthesis involves reacting 1-methylthiourea with 1-chloropropan-2-one to yield N-methyl-4-propan-2-ylthiazol-2-amine, which can be isolated as an off-white solid with good yield (around 88%) and characterized by NMR and HR-MS data.
Formation of the Carbamate Moiety
Once the substituted thiazol-2-yl amine is obtained, the carbamate group is introduced via reaction with trifluoroethyl chloroformate or similar reagents.
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- Trifluoroethyl chloroformate (CF3CH2OCOCl)
- Base such as triethylamine or pyridine to neutralize HCl formed during the reaction
-
- The thiazol-2-yl amine is dissolved in an anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) under inert atmosphere
- The base is added followed by slow addition of trifluoroethyl chloroformate at low temperature (0–5 °C) to control reaction rate and minimize side reactions
- Stirring continues until completion, monitored by TLC or HPLC
- Work-up involves aqueous washes and purification by column chromatography or recrystallization
Outcome:
This step yields this compound as a purified compound with molecular weight 268.26 g/mol and confirmed by NMR, mass spectrometry, and elemental analysis.
Alternative Synthetic Routes and Optimization
Research literature and patents suggest variations and optimizations in the synthetic route, including:
Summary Table of Preparation Steps
| Step | Reaction Type | Starting Materials | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Thiazole ring formation | 1-propan-2-ylthiourea + ketone/aldehyde | Reflux or microwave, base (LDA) | 4-(propan-2-yl)-1,3-thiazol-2-yl amine |
| 2 | Carbamate formation | Thiazol-2-yl amine + trifluoroethyl chloroformate + base | 0–5 °C, inert atmosphere | This compound |
| 3 | Purification and isolation | Reaction mixture | Chromatography, recrystallization | Pure target compound |
Research Findings and Analytical Data
NMR Spectroscopy:
Characteristic chemical shifts confirm the presence of the thiazole ring, isopropyl substituent, and trifluoroethyl carbamate group. For example, proton NMR shows signals corresponding to the isopropyl methyl groups and carbamate NH.Mass Spectrometry:
High-resolution mass spectra confirm the molecular ion peak at m/z corresponding to 268.26 g/mol, consistent with the expected molecular formula C9H11F3N2O2S.Crystallinity and Stability: Although specific polymorph studies on this compound are limited, related trifluoroethyl thiazole derivatives show improved chemical stability and crystallization properties when appropriate solvents and conditions are used during isolation.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 2,2,2-trifluoroethyl N-[4-(propan-2-yl)-1,3-thiazol-2-yl]carbamate, and how can intermediates be characterized?
- Answer : A multi-step synthesis is typically employed, starting with the functionalization of the thiazole ring (e.g., introducing the propan-2-yl group via alkylation) followed by carbamate formation using 2,2,2-trifluoroethyl chloroformate. Key intermediates should be monitored by TLC and characterized via / NMR and IR spectroscopy to confirm regioselectivity and purity . High-resolution mass spectrometry (HRMS) is critical for final product validation .
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?
- Answer :
- NMR : and NMR can resolve the thiazole ring protons (δ 6.5–7.5 ppm) and trifluoroethyl carbamate signals (δ 4.3–4.7 ppm for -OCHCF) .
- X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (using SHELX software) is recommended, particularly to resolve potential stereochemical ambiguities .
- IR : The carbonyl stretch (C=O) of the carbamate group appears near 1700–1750 cm .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Answer : Standard assays include:
- Enzyme inhibition : Dose-dependent inhibition of target enzymes (e.g., kinases) using fluorometric or colorimetric substrates.
- Cell viability : MTT or resazurin assays in relevant cell lines (e.g., cancer or microbial models) .
- Binding affinity : Surface plasmon resonance (SPR) or fluorescence polarization to measure interactions with biomacromolecules .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational docking predictions and experimental binding data for this compound?
- Answer :
- Cross-validation : Re-run docking simulations (e.g., AutoDock Vina) with adjusted force fields or solvation models.
- Experimental refinement : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics or mutagenesis studies to identify critical residues in the target protein .
- Dynamic simulations : Perform molecular dynamics (MD) simulations to assess conformational stability of the ligand-protein complex .
Q. What strategies optimize the compound’s metabolic stability without compromising activity?
- Answer :
- Structure-activity relationship (SAR) : Systematically modify the trifluoroethyl group (e.g., replace with other electron-withdrawing substituents) or the propan-2-yl moiety to assess metabolic liability via liver microsome assays .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability, monitored by HPLC-based stability studies .
Q. How can structural ambiguities in the carbamate-thiazole linkage be addressed?
- Answer :
- Advanced NMR : -NMR can clarify trifluoroethyl group orientation, while NOESY/ROESY detects spatial proximity between the thiazole and carbamate regions .
- Crystallographic refinement : If crystals are obtainable, high-resolution (<1.0 Å) X-ray data with SHELXL refinement can resolve bond-length discrepancies .
Methodological Challenges and Solutions
Q. How to mitigate impurities arising from thiazole ring side-reactions during synthesis?
- Answer :
- Chromatographic purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC with a C18 column.
- Reaction optimization : Adjust solvent polarity (e.g., DMF vs. THF) and temperature to suppress byproduct formation. Monitor via LC-MS .
Q. What computational tools are recommended for predicting the compound’s pharmacokinetic properties?
- Answer :
- ADMET prediction : Use SwissADME or pkCSM to estimate logP, solubility, and CYP450 inhibition.
- Quantum mechanics (QM) : Gaussian or ORCA for calculating electrostatic potential surfaces to guide solubility enhancements .
Data Presentation Guidelines
- Tables : Include reaction yields, spectroscopic data (e.g., NMR shifts), and IC values in tabular format.
- Figures : Depict X-ray crystal structures, docking poses, and SAR trends.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
